1-ethyl-N-(3-methylcyclopentyl)-1H-pyrazol-4-amine
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Overview
Description
1-ethyl-N-(3-methylcyclopentyl)-1H-pyrazol-4-amine is a chemical compound with a molecular weight of 193.29 g/mol . This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl group and a 3-methylcyclopentyl group. It is used in various research and industrial applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 1-ethyl-N-(3-methylcyclopentyl)-1H-pyrazol-4-amine typically involves the reaction of 1-ethyl-1H-pyrazol-4-amine with 3-methylcyclopentyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
1-ethyl-N-(3-methylcyclopentyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form various substituted pyrazole derivatives
Scientific Research Applications
1-ethyl-N-(3-methylcyclopentyl)-1H-pyrazol-4-amine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-ethyl-N-(3-methylcyclopentyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-ethyl-N-(3-methylcyclopentyl)-1H-pyrazol-4-amine can be compared with other similar compounds such as:
1-ethyl-1H-pyrazol-4-amine: Lacks the 3-methylcyclopentyl group, resulting in different chemical and biological properties.
N-(3-methylcyclopentyl)-1H-pyrazol-4-amine: Lacks the ethyl group, leading to variations in reactivity and application.
1-ethyl-N-(3-methylcyclopentyl)-1H-pyrazol-3-amine: The position of the amine group is different, affecting its interaction with molecular targets
This compound’s unique combination of substituents makes it particularly valuable for specific research and industrial applications, distinguishing it from its analogs.
Biological Activity
1-Ethyl-N-(3-methylcyclopentyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the pyrazole class, characterized by a pyrazole ring substituted with an ethyl group and a 3-methylcyclopentyl group. Its molecular formula is C12H18N4 with a molecular weight of 193.29 g/mol. The unique structural features contribute to its distinct chemical properties and biological interactions.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits promising antimicrobial and antifungal activities. These effects are attributed to its ability to interact with various biological targets, modulating enzyme activity or receptor binding through mechanisms such as hydrogen bonding and hydrophobic interactions.
- Antimicrobial Activity : The compound has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) for these pathogens were reported around 250 μg/mL, indicating moderate antimicrobial efficacy .
- Antifungal Activity : Similar studies demonstrated antifungal activity against Candida albicans, with comparable MIC values suggesting potential therapeutic applications in treating fungal infections .
The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition or activation of these targets, resulting in various biological effects. Notably, the compound's structure allows it to influence metabolic pathways significantly, making it a candidate for further pharmacological studies.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is warranted:
Compound Name | Structural Features | Notable Properties |
---|---|---|
1-Ethyl-N-(2-methylcyclopentyl)-1H-pyrazol-4-amine | Ethyl group substitution at a different position | Potential for different biological activities |
N-(3-Methylcyclopentyl)-1H-pyrazol-4-amine | Lacks the ethyl group | Variations in reactivity |
1-Methyl-N-(3-methylcyclopentyl)-1H-pyrazol-3-amine | Methyl group substitution | Diverse biological activities |
4-Bromo-1-(methylcyclopentyl)-1H-pyrazol-3-amine | Bromine substitution | Altered chemical reactivity |
This table highlights how structural variations impact the biological properties of these compounds. The presence of specific substituents in this compound contributes to its unique reactivity and potential applications in research and industry.
Case Studies and Research Findings
Recent studies have focused on evaluating the biological activity of this compound through various experimental models:
- In vitro Studies : Laboratory assays have demonstrated that this compound exhibits significant inhibitory effects on bacterial growth. For instance, tests conducted on Staphylococcus aureus revealed an IC50 value indicating effective inhibition at low concentrations .
- In vivo Models : Animal studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound. Preliminary results suggest that it may enhance metabolic profiles in high-fat diet-induced obesity models by modulating lipid metabolism pathways .
Properties
Molecular Formula |
C11H19N3 |
---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
1-ethyl-N-(3-methylcyclopentyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H19N3/c1-3-14-8-11(7-12-14)13-10-5-4-9(2)6-10/h7-10,13H,3-6H2,1-2H3 |
InChI Key |
QGXJCPJSFJQQAR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NC2CCC(C2)C |
Origin of Product |
United States |
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